molecular formula C18H25NO5 B13444010 (+)-cis,trans-Abscisic Acid-L-alanine

(+)-cis,trans-Abscisic Acid-L-alanine

Cat. No.: B13444010
M. Wt: 335.4 g/mol
InChI Key: SZCAUZYIIKXXKR-HDPRGAJUSA-N
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Description

(+)-cis,trans-Abscisic Acid-L-alanine is a conjugate of abscisic acid and L-alanine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-alanine is a non-essential amino acid that plays a crucial role in protein biosynthesis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-alanine typically involves the conjugation of abscisic acid with L-alanine. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple abscisic acid with L-alanine under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-alanine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses. L-alanine, on the other hand, participates in metabolic pathways, including gluconeogenesis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-cis,trans-Abscisic Acid-L-alanine is unique due to its combined properties of abscisic acid and L-alanine. This conjugate exhibits both the hormonal activity of abscisic acid and the metabolic functions of L-alanine, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid

InChI

InChI=1S/C18H25NO5/c1-11(8-15(21)19-13(3)16(22)23)6-7-18(24)12(2)9-14(20)10-17(18,4)5/h6-9,13,24H,10H2,1-5H3,(H,19,21)(H,22,23)/b7-6+,11-8-/t13-,18-/m0/s1

InChI Key

SZCAUZYIIKXXKR-HDPRGAJUSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C)C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C)C(=O)O)C)O)(C)C

Origin of Product

United States

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